molecular formula C7H5ClN2 B12123365 2-Chloropyrrolo[1,2-b]pyridazine CAS No. 893723-58-5

2-Chloropyrrolo[1,2-b]pyridazine

Cat. No.: B12123365
CAS No.: 893723-58-5
M. Wt: 152.58 g/mol
InChI Key: ICEFEPLTOYVQAQ-UHFFFAOYSA-N
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Description

2-Chloropyrrolo[1,2-b]pyridazine is a nitrogen-bridged heterocyclic compound featuring a pyrrole ring fused to a pyridazine ring, with a chlorine substituent at the 2-position. This scaffold is formally derived from pyridazine and pyrrole condensation, forming a rigid aromatic system . The numbering convention places the shared nitrogen at the bridgehead (position 1), with the chlorine typically introduced via electrophilic substitution or during ring synthesis .

For instance, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine derivatives have been synthesized and structurally characterized via X-ray crystallography, revealing planar geometries conducive to π-stacking interactions in biological targets .

Properties

CAS No.

893723-58-5

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClN2/c8-7-4-3-6-2-1-5-10(6)9-7/h1-5H

InChI Key

ICEFEPLTOYVQAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrrolo[1,2-b]pyridazine typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of the chlorine atom with other functional groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-b]pyridazine derivatives.

Scientific Research Applications

PARP Inhibition and Anticancer Activity

Recent research has identified 2-chloropyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme family. Specifically, a study highlighted the synthesis of new derivatives that exhibited selective activity against PARP-1 over PARP-2. The most promising compounds demonstrated significant antiproliferative effects in BRCA-deficient cancer cell lines, with IC50 values indicating robust efficacy:

CompoundTargetIC50 (nM)Selectivity
15aPARP-134029-fold
15bPARP-21065-fold

These findings suggest that derivatives of this compound could serve as a foundation for developing new cancer therapies targeting PARP pathways .

Kinase Inhibition

Another significant application of this compound is its role as a scaffold for developing kinase inhibitors. Kinases are critical in various signaling pathways related to cancer progression. The compound's structure allows it to effectively inhibit specific kinases, including Janus kinases (JAKs), which are involved in immune response and cancer cell proliferation:

ActivityTargetIC50 Value
JAK1/3 InhibitionJAK Kinase Family810 nM

The ability to inhibit JAK kinases positions this compound derivatives as potential candidates for treating diseases linked to aberrant kinase activity .

HIV Reverse Transcriptase Inhibition

Research has also explored the antiviral properties of this compound derivatives. These compounds have shown promise as inhibitors of HIV reverse transcriptase, a key enzyme required for viral replication. The inhibition of this enzyme can significantly reduce viral load in infected individuals, making these derivatives valuable in developing antiviral therapies .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity:

  • Method A : Reaction of halogenated pyridazines with carboxylic acids under controlled conditions.
  • Method B : Coupling reactions with amines to introduce substituents at the desired positions on the pyrrolo framework.

These synthetic approaches facilitate the exploration of structure-activity relationships that are crucial for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Pyrrolo[1,2-b]pyridazine Derivatives

Substituent variations at the 2-position significantly influence biological activity. For example:

Compound Substituent Biological Activity (IC₅₀) Reference
2-(4-Chlorophenyl)-7-methyl 4-Chlorophenyl, methyl Anticancer (NSCLC cell lines)
2-Methyl Methyl Reduced cytotoxicity
2-p-Tolyl p-Tolyl Moderate tubulin inhibition

The 4-chlorophenyl group enhances antiproliferative activity compared to methyl or bromophenyl substituents, likely due to improved hydrophobic interactions with target proteins .

Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazines replace the pyrrole ring with an imidazole, altering electronic properties and binding modes. Key comparisons:

  • Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more extensively studied, with robust transition-metal-catalyzed routes (e.g., Cu/Pd catalysts) enabling diverse functionalization . In contrast, pyrrolo[1,2-b]pyridazines often require stepwise cyclization from pyridazine precursors .
  • Pharmacological Profiles :
    • Imidazo[1,2-b]pyridazines (e.g., 6-chloro-2-phenyl derivatives) show potent kinase inhibition (VEGFR2 IC₅₀ = 7.1 nM) due to meta-substituent positioning, which optimizes hydrogen bonding with Cys919 in the ATP-binding pocket .
    • Pyrrolo[1,2-b]pyridazines exhibit distinct SARs; 2-chloro derivatives prioritize tubulin polymerization inhibition over kinase targets .

Other Fused Heterocycles

  • Imidazo[4,5-c]pyridazines : Less explored due to synthetic challenges, these isomers lack the meta-substituent flexibility critical for kinase inhibition .

Pyrrolo[1,2-b]pyridazines

  • Classical Routes: Chichibabin reaction between pyridazine and acetylenic esters (yields: 22–27%) . Sonogashira coupling of 3-chloropyridazines with terminal alkynes .
  • Modern Approaches :
    • Acid-catalyzed aromatization (e.g., p-TSA in toluene) for dehydro derivatives .

Imidazo[1,2-b]pyridazines

  • Transition-Metal Catalysis: Pd-mediated cross-coupling for 6-phenoxy derivatives .
  • One-Pot Cyclizations : Haloacetaldehyde dimethyl acetal condensations for rapid scaffold assembly .

Physicochemical and Pharmacokinetic Properties

Property 2-Chloropyrrolo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine
LogP ~2.8 (calculated) ~3.1 (experimental)
Solubility (aq.) Low Moderate
Metabolic Stability High (resistant to CYP450) Moderate (CYP3A4 susceptible)

The chlorine substituent in both scaffolds enhances lipophilicity but reduces aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

2-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-b]pyridazine core with a chlorine substituent, which influences its chemical reactivity and biological interactions. Its molecular formula is C7_{7}H5_{5}ClN3_{3} with a molecular weight of approximately 168.59 g/mol.

The biological activity of this compound primarily involves its interaction with specific biomolecular targets:

  • PARP Inhibition : A notable mechanism is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Studies have shown that derivatives of pyrrolo[1,2-b]pyridazine can selectively inhibit PARP-1 over PARP-2, leading to reduced cell proliferation in cancer cells lacking BRCA1/2 genes .
  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a derivative showed a CC50CC_{50} (concentration causing 50% cell death) of 340 nM in BRCA2-deficient V-C8 cells and 106 nM in BRCA1-deficient MDA-MB-436 cells .

Biological Activities

The biological activities of this compound and its derivatives include:

  • Anticancer Properties : The compound has demonstrated potential as an anticancer agent through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Pyrrolo[1,2-b]pyridazine derivatives have been reported to possess antimicrobial properties against several pathogens .
  • Anti-inflammatory Effects : Some studies indicate that these compounds may also exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PARP InhibitionSelective inhibition leading to reduced proliferation in BRCA-deficient cells
AntiproliferativeSignificant effects on various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential use in treating inflammatory conditions

Detailed Research Findings

  • PARP Inhibitors : A study identified new derivatives with enhanced potency against PARP-1, showing up to a 29-fold increase in selectivity over PARP-2. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .
  • Cytotoxic Evaluation : Recent evaluations of pyrrolo[1,2-b]pyridazine derivatives indicated their cytotoxic effects on human tumor cell lines such as LoVo (colon adenocarcinoma), SK-OV-3 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma). These studies compared the efficacy of these compounds against standard chemotherapeutics like cisplatin and doxorubicin .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that certain derivatives induced apoptosis through the downregulation of key proteins involved in the apoptotic pathway, such as cleaved-caspase-3 .

Q & A

Q. What are the key synthetic methods for preparing 2-Chloropyrrolo[1,2-b]pyridazine?

The synthesis typically involves cyclization reactions starting from pyridazine or pyrrole derivatives. A widely used method employs 1-aminopyrrole and α,β-unsaturated ketones under acidic conditions (e.g., p-TSA in toluene), yielding the pyrrolo[1,2-b]pyridazine core. The chlorination step can be achieved using halogenating agents like POCl₃ or via electrophilic substitution . Optimization of reaction parameters, such as solvent polarity and catalyst loading, is critical for improving yields.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on X-ray crystallography , NMR spectroscopy , and mass spectrometry . The bicyclic system exhibits planar geometry with distinct electronic effects from the chlorine substituent at position 2. Key NMR signals include downfield-shifted protons adjacent to the nitrogen atoms (δ 7.5–8.5 ppm for aromatic protons) and chlorine-induced deshielding in the pyridazine ring .

Q. What are the primary applications of this compound in medicinal chemistry?

This scaffold is a versatile intermediate for developing kinase inhibitors , antimicrobial agents , and anti-inflammatory compounds . Its planar structure facilitates π-stacking interactions with biological targets, while the chlorine atom enhances electrophilicity for further derivatization. Recent studies highlight its use in designing Haspin kinase inhibitors and antiviral agents .

Advanced Questions

Q. How can palladium-catalyzed direct arylation optimize functionalization of this compound derivatives?

Pd-catalyzed C–H activation enables regioselective arylation at the C3 position. For example, coupling 6-chloroimidazo[1,2-b]pyridazine with aryl bromides in DMA or pentanol (80–100°C) achieves high turnover frequencies. This method avoids pre-functionalized substrates and reduces synthetic steps. Post-functionalization via Suzuki-Miyaura coupling further diversifies the scaffold .

Q. What strategies address low yields in cyclization reactions during synthesis?

Key strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity.
  • Catalyst screening : p-TSA outperforms other acids in promoting cyclization by stabilizing intermediates .
  • Temperature control : Maintaining 80–110°C prevents side reactions like decomposition .
  • Protecting group chemistry : Using Boc or acetyl groups on the pyrrole nitrogen enhances regioselectivity .

Q. How can substituent effects on biological activity be systematically analyzed?

A structure-activity relationship (SAR) approach combines:

  • Computational modeling : DFT calculations predict electronic effects of substituents (e.g., chloro, methyl) on binding affinity.
  • Biological assays : Testing derivatives against target enzymes (e.g., kinases) identifies critical substituent positions. For instance, 2-chloro and 6-cyclopropyl groups in imidazo[1,2-b]pyridazines enhance inhibitory potency .
  • Crystallographic data : Co-crystal structures with targets reveal steric and electronic interactions guiding optimization .

Q. How should contradictory data on reaction mechanisms be resolved?

Contradictions in mechanisms (e.g., nucleophilic vs. electrophilic pathways) are addressed through:

  • Isotopic labeling : Deuterium or ¹⁵N tracing clarifies bond-forming steps.
  • Kinetic studies : Monitoring reaction rates under varying conditions identifies rate-determining steps.
  • Intermediate trapping : Using low-temperature NMR or quenching agents isolates transient species .

Methodological Tables

Reaction Optimization Parameters
Parameter
---------------------
Catalyst
Solvent
Temperature
Key SAR Findings
Substituent
------------
Cl
Cyclopropyl
Phenyl

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